molecular formula C97H153N31O29 B136837 Protein kinase inhibitor M (6-24) CAS No. 136058-51-0

Protein kinase inhibitor M (6-24)

Cat. No. B136837
M. Wt: 2217.4 g/mol
InChI Key: AKZKPAJMSKSYSH-FECDBLDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinase inhibitors are molecules that have been developed to target specific protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Protein kinase inhibitor M (6-24) is a compound that has been shown to be effective in inhibiting the activity of certain protein kinases.

Mechanism Of Action

Protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) works by binding to the active site of specific protein kinases, thereby inhibiting their activity. This leads to a disruption in cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

Protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce inflammation. The compound has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

Protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) has several advantages for lab experiments. It is a potent and selective inhibitor of specific protein kinases, which makes it useful for studying the role of these enzymes in various cellular processes. However, the compound is complex to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on protein kinase inhibitor M (Protein kinase inhibitor M (6-24)). One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research purposes. Another area of interest is the identification of specific protein kinases that are targeted by the compound, which could lead to the development of more targeted therapies for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) and its potential therapeutic applications.

Synthesis Methods

Protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then subjected to various reactions to produce the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

Protein kinase inhibitor M (Protein kinase inhibitor M (6-24)) has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the activity of certain protein kinases that are involved in various diseases, including cancer and inflammatory disorders. The compound has also been studied for its potential use in drug discovery and development.

properties

CAS RN

136058-51-0

Product Name

Protein kinase inhibitor M (6-24)

Molecular Formula

C97H153N31O29

Molecular Weight

2217.4 g/mol

IUPAC Name

(3S)-3-amino-4-[(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-1-cyclohexyl-4-(4H-imidazol-4-yl)-2-oxobutoxy]-4-oxobutanoic acid

InChI

InChI=1S/C97H153N31O29/c1-10-46(3)74(127-89(151)64(35-53-21-14-12-15-22-53)122-88(150)66(40-72(138)139)121-79(141)48(5)114-86(148)63(124-90(152)73(100)51(8)130)36-54-28-30-57(132)31-29-54)92(154)116-49(6)80(142)125-67(44-129)82(144)111-42-69(134)118-60(26-19-33-109-96(103)104)85(147)128-76(52(9)131)91(153)112-43-70(135)117-59(25-18-32-108-95(101)102)83(145)119-61(27-20-34-110-97(105)106)84(146)123-65(39-68(99)133)87(149)115-50(7)81(143)126-75(47(4)11-2)93(155)120-62(37-56-41-107-45-113-56)77(140)78(55-23-16-13-17-24-55)157-94(156)58(98)38-71(136)137/h12,14-15,21-22,28-31,41,45-52,55-56,58-67,73-76,78,129-132H,10-11,13,16-20,23-27,32-40,42-44,98,100H2,1-9H3,(H2,99,133)(H,111,144)(H,112,153)(H,114,148)(H,115,149)(H,116,154)(H,117,135)(H,118,134)(H,119,145)(H,120,155)(H,121,141)(H,122,150)(H,123,146)(H,124,152)(H,125,142)(H,126,143)(H,127,151)(H,128,147)(H,136,137)(H,138,139)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t46-,47-,48-,49-,50-,51+,52+,56?,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,78?/m0/s1

InChI Key

AKZKPAJMSKSYSH-FECDBLDFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N

SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)C(C2CCCCC2)OC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N

synonyms

18-D-Arg-24-Asp-cyclohexyl ester-PKi (6-24)
PKi (6-24), D-Arg(18)-Asp(24)-cyclohexyl ester-
PKi (6-24), D-arginyl(18)-aspartic acid (24)-cyclohexyl ester-
PKi(m) (6-24)
protein kinase inhibitor M (6-24)

Origin of Product

United States

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